molecular formula C13H13N3O3 B13004451 Ethyl 2-(4-formyl-3-methyl-1H-pyrazol-1-yl)nicotinate

Ethyl 2-(4-formyl-3-methyl-1H-pyrazol-1-yl)nicotinate

Cat. No.: B13004451
M. Wt: 259.26 g/mol
InChI Key: AKJPKERWLRNVOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(4-formyl-3-methyl-1H-pyrazol-1-yl)nicotinate is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with a formyl group and a methyl group, attached to a nicotinate ester. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-formyl-3-methyl-1H-pyrazol-1-yl)nicotinate typically involves the reaction of 4-formyl-3-methyl-1H-pyrazole with ethyl nicotinate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-formyl-3-methyl-1H-pyrazol-1-yl)nicotinate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other substituents like halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of a radical initiator.

Major Products Formed

    Oxidation: Ethyl 2-(4-carboxy-3-methyl-1H-pyrazol-1-yl)nicotinate.

    Reduction: Ethyl 2-(4-hydroxymethyl-3-methyl-1H-pyrazol-1-yl)nicotinate.

    Substitution: Ethyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)nicotinate.

Scientific Research Applications

Ethyl 2-(4-formyl-3-methyl-1H-pyrazol-1-yl)nicotinate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-formyl-3-methyl-1H-pyrazol-1-yl)nicotinate involves its interaction with specific molecular targets and pathways. The formyl group can form hydrogen bonds with biological macromolecules, influencing their activity. The pyrazole ring can interact with enzymes and receptors, modulating their function. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-(4-formyl-3-methyl-1H-pyrazol-1-yl)nicotinate can be compared with other pyrazole derivatives such as:

    Ethyl 2-(4-hydroxy-3-methyl-1H-pyrazol-1-yl)nicotinate: Similar structure but with a hydroxyl group instead of a formyl group.

    Ethyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)nicotinate: Contains a bromine atom instead of a formyl group.

    Ethyl 2-(4-carboxy-3-methyl-1H-pyrazol-1-yl)nicotinate: Features a carboxylic acid group instead of a formyl group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H13N3O3

Molecular Weight

259.26 g/mol

IUPAC Name

ethyl 2-(4-formyl-3-methylpyrazol-1-yl)pyridine-3-carboxylate

InChI

InChI=1S/C13H13N3O3/c1-3-19-13(18)11-5-4-6-14-12(11)16-7-10(8-17)9(2)15-16/h4-8H,3H2,1-2H3

InChI Key

AKJPKERWLRNVOI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=CC=C1)N2C=C(C(=N2)C)C=O

Origin of Product

United States

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